1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
Description
The compound 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a 1,2,3-triazole derivative featuring a benzenesulfonyl-substituted azetidine ring at the N1 position and a phenyl group at the C4 position. Its structure combines the rigidity of the triazole core with the constrained geometry of the azetidine (4-membered nitrogen-containing ring) and the electron-withdrawing benzenesulfonyl group.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1-10,13,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWUHJHGRRDMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The triazole ring can be introduced through a cycloaddition reaction, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of microwave irradiation to enhance reaction rates and efficiency . Additionally, the use of solid supports like alumina can facilitate the one-pot synthesis of complex molecules such as this compound.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the azetidine ring.
Scientific Research Applications
1-[1-(Benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Azetidine-Containing Triazoles
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride (CAS 1461713-51-8) :
This compound shares the azetidine-triazole backbone but lacks the benzenesulfonyl group. The azetidine nitrogen is protonated (as a hydrochloride salt), which enhances water solubility compared to the sulfonamide derivative. The absence of the bulky benzenesulfonyl group may increase conformational flexibility .- 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2092561-87-8): Here, the azetidine nitrogen is acetylated, introducing a moderately electron-withdrawing group.
Triazoles with Aromatic Substituents
- 1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole: The methoxybenzyl group at N1 is electron-donating, contrasting with the electron-withdrawing benzenesulfonyl group. This substitution may improve metabolic stability but reduce electrophilicity at the triazole core. The singlet at 7.71 ppm in ¹H NMR (triazolyl proton) is a common diagnostic marker for 1,4-disubstituted triazoles .
- Compared to the benzenesulfonyl group, this substitution may enhance interactions with hydrophobic pockets in biological targets but reduce solubility .
Fluorinated and Trifluoromethylated Triazoles
Compounds such as 1-(2-trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole () feature trifluoromethyl groups, which are strongly electron-withdrawing.
Crystallographic and Structural Analysis
Tools like SHELXL () and WinGX/ORTEP () are critical for analyzing molecular conformations. For example:
- The azetidine ring in the target compound may exhibit puckering parameters distinct from larger rings (e.g., piperidine).
- The triazole’s planarity and substituent dihedral angles can be compared to analogs like the ferrocenyl triazoles in , which have been structurally characterized via X-ray diffraction .
Biological Activity
The compound 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. Triazoles have been extensively studied for their potential as antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.
The compound can be synthesized through the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction is significant for producing triazole derivatives with varied substituents, enhancing their biological properties. The structural characteristics of the compound include a benzenesulfonyl group and a phenyl ring attached to the triazole moiety, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a study focused on 1,2,3-triazole-containing hybrids demonstrated significant cytotoxic effects against various cancer cell lines including HepG-2 (human liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 12.22 µM to 60.20 µM , indicating promising anticancer activity .
Table 1: Antitumor Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4 | HepG-2 | 12.22 |
| Compound 5 | HCT-116 | 15.31 |
| Compound 6 | MCF-7 | 19.14 |
| Compound 7 | HepG-2 | 44.65 |
| Compound 8 | HCT-116 | 50.34 |
This data indicates that modifications to the triazole structure can significantly enhance its cytotoxicity against tumor cells.
Antifungal Activity
Triazoles are also recognized for their antifungal properties . A related study evaluated the antifungal activity of various triazole derivatives against phytopathogenic fungi such as Rhizoctonia solani and Fusarium graminearum. The findings showed that certain derivatives exhibited EC50 values as low as 0.18 μg/mL , demonstrating strong antifungal efficacy .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungi Type | EC50 (μg/mL) |
|---|---|---|
| Compound A | Rhizoctonia solani | 0.18 |
| Compound B | Fusarium graminearum | 1.01 |
These results suggest that triazole derivatives can serve as effective agents in agricultural applications.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of triazoles. It has been observed that electron-donating groups on the phenyl ring enhance cytotoxicity against tumor cells compared to electron-withdrawing groups . This insight is vital for future synthetic modifications aimed at improving efficacy.
Case Studies
Several case studies have explored the therapeutic potential of triazole derivatives:
- Case Study on Cancer Treatment : A series of triazole derivatives were tested against multiple cancer cell lines, showing that modifications in substituents directly influenced their anticancer potency.
- Case Study on Antifungal Applications : Research demonstrated that specific triazole compounds effectively inhibited mycelium growth in various pathogenic fungi, providing a basis for developing new antifungal treatments.
Q & A
Basic: What are the standard synthetic routes for 1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole?
The synthesis primarily involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of Click chemistry, to construct the triazole core . A benzenesulfonyl chloride is first reacted with an azetidine precursor to form the sulfonamide intermediate. Subsequent cycloaddition with a phenylacetylene derivative under microwave irradiation (378 K, 30 minutes) ensures regioselective triazole formation . Key parameters include:
- Catalyst : CuF₂ or CuI for optimal regioselectivity.
- Solvent : Acetonitrile or methanol for polar protic conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane .
Basic: What structural features influence the compound’s reactivity and bioactivity?
The molecule’s planar triazole ring facilitates π-π stacking with biological targets, while the benzenesulfonyl group enhances solubility and hydrogen-bonding potential. X-ray crystallography reveals steric interactions due to dihedral angles (e.g., 74.1° between triazole and 2-iodophenyl substituents in analogues), which modulate binding affinity . The azetidine ring introduces conformational rigidity, critical for target selectivity .
Basic: How is the compound characterized for purity and structural integrity?
- NMR : /-NMR confirms regioselectivity (e.g., absence of 1,5-triazole regioisomers) .
- X-ray crystallography : SHELXL/SHELXS software refines bond lengths/angles (e.g., C–N triazole bonds: ~1.34 Å) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced: How do steric and electronic factors affect regioselectivity during triazole synthesis?
Regioselectivity in CuAAC is driven by Cu(I) coordination : The alkyne binds Cu(I), directing the azide to attack the β-position, favoring 1,4-triazole formation. Substituents like electron-withdrawing benzenesulfonyl groups lower alkyne reactivity, requiring DBU as a base to deprotonate intermediates . Competing pathways (e.g., thermal 1,3-dipolar cycloaddition) are suppressed by strict temperature control (378 K) .
Advanced: What crystallographic insights explain the compound’s molecular packing and stability?
In analogous structures, I⋯N halogen bonding (type II, ~3.5 Å) and C–H⋯π interactions (2.8–3.1 Å) stabilize crystal lattices. Hirshfeld surface analysis shows dominant H⋯H (28.1%), C⋯H (34.2%), and halogen interactions (16.2%), with packing layers along the ab plane . SHELX refinement protocols (SADABS/APEX-II) ensure <0.05 Å positional errors .
Advanced: How do modifications to the azetidine or triazole moieties alter bioactivity?
- Azetidine substitution : Replacing benzenesulfonyl with pyrazolylsulfonyl groups increases antifungal activity (IC₅₀: 12 μM → 5 μM) but reduces aqueous solubility .
- Triazole substituents : Adding fluorophenyl groups enhances kinase inhibition (e.g., EGFR, ΔG = −9.2 kcal/mol) via hydrophobic pocket interactions .
Contradictions in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) arise from assay-specific conditions (e.g., serum protein binding) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Docking studies (AutoDock Vina) : Triazole’s N3 atom forms hydrogen bonds with catalytic lysine residues (e.g., in COX-2, binding energy = −8.6 kcal/mol) .
- *DFT calculations (B3LYP/6-31G)**: Electron density maps correlate with experimental IR spectra, validating sulfonyl group charge distribution (−0.42 e) .
Advanced: How do solvent polarity and reaction media influence synthetic yields?
- Polar aprotic solvents (DMF, acetonitrile): Increase CuAAC reaction rates (k = 0.45 min⁻¹) but risk azide decomposition.
- Aqueous media : Improve regioselectivity (>95% 1,4-triazole) but reduce yields (~60%) due to competing hydrolysis .
Microwave-assisted synthesis in methanol achieves 85% yield by enhancing dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
